![molecular formula C19H20N2O4 B2357276 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034600-64-9](/img/structure/B2357276.png)

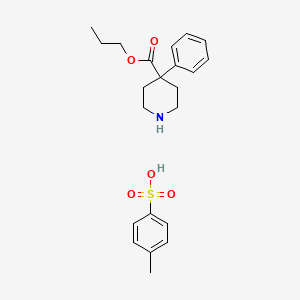

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using various methods . For instance, a new series of benzofuran derivatives has been synthesized and their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another method involves the construction of a complex benzofuran derivative through a unique free radical cyclization cascade .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”, has been confirmed using techniques such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit significant chemical reactivity. For instance, they have been shown to inhibit PI3K and VEGFR-2, important enzymes that control a variety of physiological processes and have a critical role in apoptosis .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound could potentially be modified to enhance its efficacy against specific cancer types.

Antibacterial and Antiviral Applications

The biological activities of benzofuran compounds include strong antibacterial and antiviral effects. These compounds have been considered as potential natural drug lead compounds, with some showing effectiveness against hepatitis C virus activity . Research could explore the use of this compound as a scaffold for developing new antimicrobial agents.

Antioxidative Properties

Benzofuran derivatives are known for their antioxidative capabilities. This property is crucial in the development of drugs that can mitigate oxidative stress-related diseases. The compound could be investigated for its potential use in treating conditions caused by oxidative damage .

Neuroprotective Effects

Compounds with benzofuran rings have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The anti-AChE activities of benzofuran derivatives have been assayed, suggesting potential therapeutic potency for treating neurodegenerative conditions .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzofuran compounds make them candidates for pain management and inflammation-related disorders. Further research could determine the effectiveness of this compound in these applications .

Antifungal Activity

Benzofuran derivatives have also displayed antifungal activities. The compound could be synthesized and tested for its efficacy against various fungal strains, contributing to the development of new antifungal medications .

Aromatase Inhibiting Activity

Some benzofuran compounds have been shown to inhibit aromatase, an enzyme involved in estrogen production. This activity is particularly relevant in the treatment of hormone-sensitive cancers, such as certain types of breast cancer .

Lipidemia and Anticoagulant Properties

Benzofuran derivatives like Cloridarol have been used in the treatment of lipidemia and as anticoagulants. Investigating the compound’s potential in these areas could lead to new therapies for managing blood lipid levels and preventing blood clots .

Mécanisme D'action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

These can include pathways involved in antimicrobial activity, anti-tumor activity, and more .

Pharmacokinetics

It’s worth noting that one of the targets achieved with most of the more recent compounds is improved bioavailability , which suggests that this compound may also possess favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular level.

Orientations Futures

Benzofuran derivatives, including “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”, hold promise for future research due to their strong biological activities . Further mechanistic studies will be examined on cell cycle distribution and apoptosis in addition to enzymatic inhibitory efficacy on PI3K and VEGFR-2 as a possible target if anticancer mechanism .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-18(22)17-13-7-3-5-9-15(13)25-21-17/h2,4,6,8,10,23H,3,5,7,9,11H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIEMAZBWWVFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC2=C1CCCC2)(C3=CC4=CC=CC=C4O3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)

![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)

![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)

![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)